molecular formula C8H6N2O2S B1346597 2-Methyl-6-nitrobenzothiazole CAS No. 2941-63-1

2-Methyl-6-nitrobenzothiazole

Cat. No.: B1346597
CAS No.: 2941-63-1
M. Wt: 194.21 g/mol
InChI Key: YAQKYKGFPQPPQE-UHFFFAOYSA-N
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Description

2-Methyl-6-nitrobenzothiazole is an aromatic heterocyclic compound that belongs to the benzothiazole family. This compound is characterized by a benzene ring fused to a thiazole ring, with a methyl group at the 2-position and a nitro group at the 6-position. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Biochemical Analysis

Biochemical Properties

2-Methyl-6-nitrobenzothiazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been studied for its inhibitory effects on acetylcholinesterase (AChE), an enzyme crucial for the breakdown of the neurotransmitter acetylcholine . The interaction between this compound and AChE involves binding to the active site of the enzyme, leading to inhibition of its activity. This interaction is characterized by hydrogen bonding and π-π interactions, which stabilize the enzyme-inhibitor complex .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that this compound can affect the expression of genes involved in oxidative stress response and apoptosis . Additionally, it has been observed to alter cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and metabolic flux .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. For instance, the compound’s inhibitory effect on acetylcholinesterase is due to its binding to the enzyme’s active site, preventing the hydrolysis of acetylcholine . This binding interaction involves hydrogen bonds and π-π stacking interactions, which stabilize the inhibitor-enzyme complex . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term exposure to the compound has been associated with sustained inhibition of acetylcholinesterase activity and alterations in cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exhibit beneficial effects, such as neuroprotection and anti-inflammatory activity . At high doses, it can cause toxic effects, including hepatotoxicity and neurotoxicity . Threshold effects have been observed, where the compound’s beneficial effects are only seen within a specific dosage range .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and biotransformation. For example, the compound is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic pathways can influence the compound’s bioavailability and pharmacokinetics .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, it can bind to intracellular proteins and accumulate in specific cellular compartments . This distribution pattern can affect the compound’s localization and activity within the cells .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound has been found to localize in the cytoplasm and nucleus of cells . Its localization is mediated by targeting signals and post-translational modifications that direct it to specific cellular compartments . This subcellular distribution can affect the compound’s interactions with biomolecules and its overall biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-6-nitrobenzothiazole typically involves the nitration of 2-methylbenzothiazole. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:

C7H7NS+HNO3C7H6N2O2S+H2O\text{C}_7\text{H}_7\text{NS} + \text{HNO}_3 \rightarrow \text{C}_7\text{H}_6\text{N}_2\text{O}_2\text{S} + \text{H}_2\text{O} C7​H7​NS+HNO3​→C7​H6​N2​O2​S+H2​O

In this reaction, 2-methylbenzothiazole reacts with nitric acid to form this compound and water.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-6-nitrobenzothiazole undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The compound can undergo electrophilic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.

    Oxidation: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Electrophilic reagents such as halogens, nitrating agents.

    Oxidation: Potassium permanganate, sulfuric acid.

Major Products Formed:

    Reduction: 2-Methyl-6-aminobenzothiazole.

    Substitution: Various substituted benzothiazoles depending on the electrophile used.

    Oxidation: 2-Carboxy-6-nitrobenzothiazole.

Scientific Research Applications

2-Methyl-6-nitrobenzothiazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

2-Methyl-6-nitrobenzothiazole can be compared with other similar compounds in the benzothiazole family:

    2-Amino-6-nitrobenzothiazole: Similar structure but with an amino group instead of a methyl group. It has different reactivity and biological properties.

    2-Methylbenzothiazole: Lacks the nitro group, resulting in different chemical and biological behavior.

    6-Nitrobenzothiazole: Lacks the methyl group, affecting its reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

2-methyl-6-nitro-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2S/c1-5-9-7-3-2-6(10(11)12)4-8(7)13-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAQKYKGFPQPPQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4062721
Record name Benzothiazole, 2-methyl-6-nitro-
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Molecular Weight

194.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Solubility

19.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24809355
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

2941-63-1
Record name 2-Methyl-6-nitrobenzothiazole
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Record name Benzothiazole, 2-methyl-6-nitro-
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Record name 2-Methyl-6-nitrobenzothiazole
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Record name Benzothiazole, 2-methyl-6-nitro-
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Record name Benzothiazole, 2-methyl-6-nitro-
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Record name 2-methyl-6-nitrobenzothiazole
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Synthesis routes and methods

Procedure details

2-Methylbenzothiazole (22 g) in conc. sulfuric acid (80 ml) was cooled to −5° C. A mixture of conc. sulfuric acid (12 ml) in conc. nitric acid (20 ml) was added so as to maintain the temperature below 5° C. (ca. 1.5 hours). After this time the mixture was allowed to warm to room temperature and the solution poured onto ice to give a yellow precipitate. The solid was removed by filtration and recrystallised from ethanol. After filtration the solid was washed with ethanol and dried in a vacuum oven to give 18 g of the desired product.
Quantity
22 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
12 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does silver(I) interact with 2-methyl-6-nitrobenzothiazole, and what are the consequences of this interaction?

A1: Silver(I) exhibits a unique interaction with this compound (mnbt) in the presence of deuterated methanol (CD3OD) and dimethyl sulfoxide (DMSO) [, ]. Firstly, silver(I) promotes hydrogen-deuterium exchange at the 2-methyl group of mnbt. Secondly, and more significantly, silver(I) facilitates nucleophilic attack by the methanol on the C2 position of mnbt. This attack leads to the cleavage of the carbon-sulfur (C-S) bond within the thiazole ring, effectively opening the ring structure. The reaction ultimately yields (2-amino-5-nitrobenzenethiolato-S)silver(I). This silver(I)-mediated ring-opening is notable as it occurs under non-basic conditions, highlighting the catalytic role of silver(I) in this transformation.

Q2: How does the reactivity of silver(I) with this compound compare to other metal ions?

A2: Research suggests that the electronic structure of silver(I) plays a crucial role in its ability to promote the ring-opening of this compound []. This reactivity is compared to analogous complexes of iron(II) and rhodium(I) with methanol. The findings indicate that the specific electronic configuration of silver(I) contributes to its distinct reactivity compared to these other metal ions. Further research into these comparative studies could unveil the mechanistic details and potential applications of such metal-specific transformations in organic synthesis.

  1. RING OPENING IN A NONBASIC MEDIUM OF this compound AND HYDROGEN-DEUTERIUM EXCHANGE AT THE 2-METHYL PROMOTED BY SILVER(I)
  2. Ring opening in a non-basic medium of this compound and H–D exchange at the 2-methyl promoted by silver(I)

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